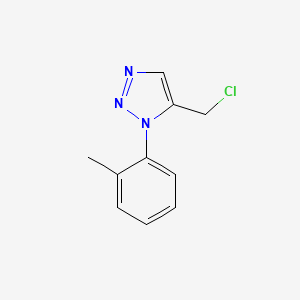
5-(chloromethyl)-1-(2-methylphenyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(chloromethyl)-1-(2-methylphenyl)-1H-1,2,3-triazole” belongs to the class of organic compounds known as triazoles. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are commonly used in medicinal chemistry and drug discovery .
Synthesis Analysis
The synthesis of triazole compounds often involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition or “click” reaction. This reaction is highly selective, efficient, and versatile, making it a popular choice for the synthesis of triazole compounds .Molecular Structure Analysis
Triazoles have a five-membered ring structure with three nitrogen atoms and two carbon atoms. The presence of multiple nitrogen atoms can contribute to their reactivity and biological activity. The specific structure of “5-(chloromethyl)-1-(2-methylphenyl)-1H-1,2,3-triazole” would include additional functional groups attached to the triazole ring, which could further influence its properties and behavior .Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions, largely due to the presence of multiple nitrogen atoms in their ring structure. They can act as ligands in coordination chemistry, form complexes with metals, and participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific triazole compound would depend on its exact structure. Factors that could influence these properties include the nature and position of any substituent groups attached to the triazole ring .Scientific Research Applications
Synthesis and Chemical Properties
A study by Harizi et al. (2002) outlines the efficient synthesis of 5-aryl-3-[(1-dialcoxyphosphonyl)methyl]-1,2,4-triazoles by treating trialkylphosphites with 5-aryl-3-chlorométhyl-1,2,4-triazoles, highlighting the compound's utility in creating phosphonate derivatives with potential applications in chemistry and material science (Harizi, Saïd, Mighri, & Zantour, 2002).
Material Science and Energetic Materials
Ruihu Wang et al. (2007) have demonstrated the preparation of triazolyl-functionalized monocationic energetic salts through reactions of 1-(chloromethyl)-1H-1,2,4-triazole, exploring its potential in developing high-density energetic materials with good thermal stability, which could be significant for applications in propellants and explosives (Wang, Gao, Ye, & Shreeve, 2007).
Biological Activities
A research paper by Bektaş et al. (2007) describes the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial activities. This study indicates the compound's role in forming derivatives with potential antimicrobial properties, suggesting its utility in pharmaceutical research and development (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Molecular Docking and Drug Design
Karayel (2021) provides an insight into the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, through a detailed study involving density functional theory and molecular docking. This highlights the compound's importance in the design and development of new anticancer drugs, emphasizing its role in targeted therapy research (Karayel, 2021).
Safety And Hazards
Future Directions
Future research on triazole compounds is likely to continue exploring their synthesis, properties, and potential applications. This could include the development of new synthetic methods, studies of their reactivity and mechanism of action, and investigations of their potential use in medicine, agriculture, and other fields .
properties
IUPAC Name |
5-(chloromethyl)-1-(2-methylphenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-8-4-2-3-5-10(8)14-9(6-11)7-12-13-14/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYOWSHYSZKDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(2-methylphenyl)-1H-1,2,3-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


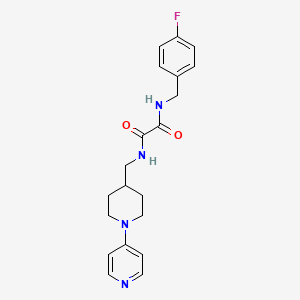
![2-[(Allyloxy)ethanimidoyl]-3-hydroxy-5,5-dimethyl-6-(3-methylphenyl)-2-cyclohexen-1-one](/img/structure/B2610586.png)
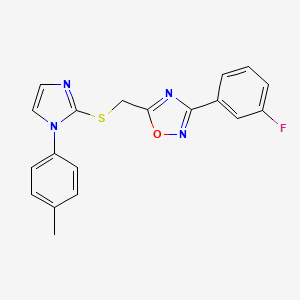
![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2610592.png)

![N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride](/img/structure/B2610595.png)
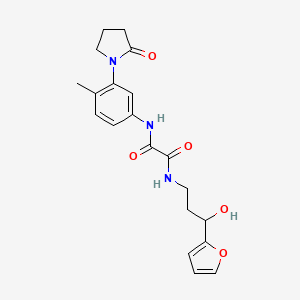
![Methyl 4-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate](/img/structure/B2610597.png)
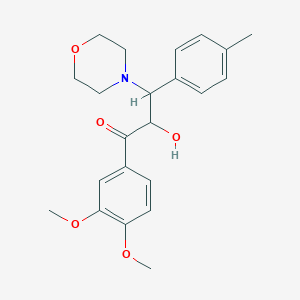

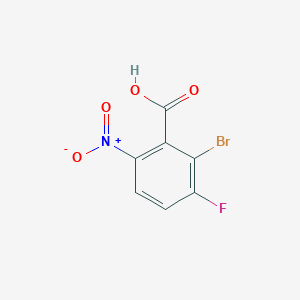
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2610602.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2610603.png)